4-(2,6-Difluorophenyl)butan-2-one

Description

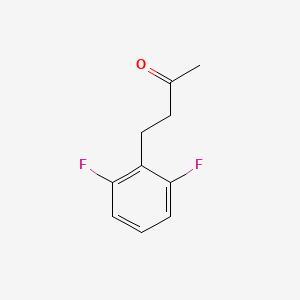

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-difluorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEWEDZEQVAIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734777 | |

| Record name | 4-(2,6-Difluorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918540-56-4 | |

| Record name | 4-(2,6-Difluorophenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918540-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Difluorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Fluorinated Organic Compounds in Advanced Synthesis

The introduction of fluorine atoms into organic molecules has a profound impact on their chemical, physical, and biological properties. rsc.orgnumberanalytics.com This process, known as fluorination, is a cornerstone of modern organic synthesis, enabling the creation of compounds with enhanced stability, lipophilicity, and bioavailability. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, a characteristic that imparts exceptional stability to fluorinated compounds. alfa-chemistry.com

Fluorine's high electronegativity and relatively small atomic size allow it to strategically modify the electronic landscape of a molecule, often leading to improved efficacy and reduced side effects in pharmaceuticals. numberanalytics.commdpi.com It is estimated that approximately 20% of all pharmaceutical drugs and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The development of new methods for synthesizing fluorinated organic molecules is thus a high-demand area of research, driven by their wide-ranging applications in medicinal chemistry, materials science, and agriculture. rsc.orgijournals.cn

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strength of the C-F bond resists enzymatic cleavage. alfa-chemistry.com |

| Lipophilicity | Increased | Fluorine can enhance a molecule's ability to pass through lipid membranes. mdpi.com |

| Binding Affinity | Altered | Fluorine can modulate pKa and form unique interactions with biological targets. numberanalytics.com |

| Bioavailability | Improved | Enhanced lipophilicity and stability can lead to better absorption and distribution. mdpi.com |

Significance of Butanone Derivatives in Organic Chemistry

The butanone (or methyl ethyl ketone) framework is a versatile and fundamental building block in organic chemistry. fiveable.me As a ketone, it features a reactive carbonyl group and adjacent active hydrogen atoms, making it susceptible to a wide array of chemical transformations. douwin-chem.com These reactions include condensations, halogenations, and reactions with Grignard reagents, allowing for the construction of more complex molecular architectures. douwin-chem.comchemcess.com

Butanone and its derivatives are widely used as solvents due to their ability to dissolve a broad range of both polar and non-polar substances. fiveable.me Beyond their role as solvents, they serve as important intermediates, or feedstocks, in the synthesis of various products, including polymers, perfumes, and catalysts. chemcess.com In medicinal chemistry, the butanone scaffold can be found in molecules investigated for various biological activities. For instance, derivatives such as 4-(phenylsulfanyl)butan-2-one have been studied for their potential to improve memory retrieval in models of Alzheimer's disease, highlighting the therapeutic relevance of this chemical class. nih.gov The isolation of a glycoside derivative of 2-butanone (B6335102) from a plant with anti-inflammatory properties further underscores the potential biological significance of butanone-containing natural products. nih.gov

Overview of Difluorophenyl Ketone Scaffolds in Synthetic Methodologies

The combination of a difluorophenyl group and a ketone functionality creates a "difluorophenyl ketone scaffold," a structural motif that has garnered significant attention in synthetic chemistry. These scaffolds are valuable intermediates in the creation of more complex molecules. The highly electron-poor nature of perfluoroaryl groups makes them good leaving groups and allows them to activate adjacent functionalities for nucleophilic substitution reactions under mild conditions. nih.gov

Synthetic methodologies often focus on constructing these scaffolds through various coupling and condensation reactions. For example, fluorinated chalcones, which are α,β-unsaturated ketones, have been synthesized from fluorinated phenyl precursors and studied for their promising nonlinear optical properties. rsc.org Peptidyl mono-fluoromethyl ketones (FMKs) represent another important class, where a fluorinated ketone is attached to a peptide scaffold. mdpi.com These compounds act as potent protease inhibitors by enabling a nucleophilic cysteine residue in an enzyme's active site to attack the electrophilic fluoromethyl ketone. mdpi.com The development of synthetic routes to access these and other difluorophenyl ketone structures is an active area of research, often employing specialized fluorinating agents and catalytic systems. rsc.org

Research Gaps and Rationale for Investigating 4 2,6 Difluorophenyl Butan 2 One

The rationale for a focused investigation of this particular molecule is compelling and multi-faceted:

Unique Substitution Pattern: The 2,6-difluoro substitution pattern on the phenyl ring is of particular interest. The two fluorine atoms flanking the connection to the butane (B89635) chain can exert significant steric and electronic effects, potentially influencing the conformation of the molecule and the reactivity of both the aromatic ring and the ketone.

Potential as a Synthetic Intermediate: Given the reactivity of the butanone core and the unique properties of the difluorophenyl group, this compound could serve as a valuable building block for more complex molecules. Research is needed to explore its utility in reactions such as reductive amination, aldol (B89426) condensation, or as a precursor in transition metal-catalyzed cross-coupling reactions.

Exploring Biological Activity: Analogous butanone derivatives have shown promise in neuroscience research. nih.gov It remains an open question whether the specific electronic properties imparted by the 2,6-difluoro substitution could lead to novel biological activities, for instance, by modulating interactions with specific enzyme targets or receptors.

Material Science Applications: Fluorinated chalcones and other fluorinated ketones have been investigated for their optical and electronic properties. rsc.org A thorough characterization of the physicochemical properties of 4-(2,6-Difluorophenyl)butan-2-one could reveal its potential for use in the development of new materials.

The lack of detailed studies represents a clear research opportunity. youtube.com Future investigations should address its efficient synthesis, full characterization of its physical and chemical properties, and exploration of its reactivity and potential as a scaffold for creating novel compounds with valuable applications.

An in-depth examination of the synthetic strategies for producing this compound reveals a landscape of established and innovative chemical reactions. The construction of this specific ketone is contingent on the successful formation of its carbon backbone and the precise introduction of the difluorinated aromatic ring. This article explores the primary methodologies, from classical organometallic chemistry to modern catalytic processes, that enable its synthesis.

Research Applications and Strategic Importance of 4 2,6 Difluorophenyl Butan 2 One

Utility as a Synthetic Intermediate and Building Block

The strategic placement of two fluorine atoms on the phenyl ring profoundly influences the electronic properties of the molecule, enhancing its utility in various synthetic applications. This difluorophenyl motif is a key component in the design of many modern pharmaceuticals and agrochemicals.

Contributions to the Synthesis of Fluorinated Aromatic Compounds

The presence of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. ucd.ie Consequently, the development of synthetic routes to fluorinated aromatic compounds is a major focus of chemical research. cas.cn The 4-(2,6-difluorophenyl)butan-2-one scaffold serves as a valuable precursor for the synthesis of more complex fluorinated aromatic structures. The difluorophenyl group is a common feature in a variety of biologically active compounds, and intermediates like this butanone derivative provide a convenient entry point for their synthesis.

For instance, related fluorinated building blocks are used in the synthesis of fluorinated chalcones, which are investigated for their nonlinear optical properties. mdpi.com The synthesis of these materials often involves the condensation of a fluorinated benzaldehyde (B42025) with an appropriate ketone, highlighting the importance of having a range of fluorinated starting materials available.

Role in Constructing Diverse Organic Scaffolds

The butanone portion of this compound offers multiple points for chemical modification, making it an excellent building block for a variety of organic scaffolds. The ketone's carbonyl group and the adjacent alpha-carbons are reactive sites for a multitude of organic transformations.

This versatility allows for the construction of diverse molecular architectures. For example, derivatives of similar aryl butanones are used to synthesize complex heterocyclic systems. A notable example is the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives, which are of interest in medicinal chemistry. researchgate.net These syntheses often rely on the reactivity of the ketone and its ability to participate in reactions that form new rings and functional groups. researchgate.net Furthermore, the modification of the butanone side chain, for instance by introducing an amino group to form compounds like 4-amino-1-(2,6-difluorophenyl)butan-2-one, opens up pathways to new classes of compounds with different biological targets.

Integration into Process Chemistry for Scalable Syntheses

For a chemical intermediate to be truly valuable, its synthesis and subsequent transformations must be amenable to large-scale production. The principles of process chemistry focus on developing synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally friendly.

Continuous flow chemistry is one such approach that has been successfully applied to the synthesis of related 4-aryl-2-butanones, such as the anti-inflammatory drug nabumetone (B1676900) and the flavor compound raspberry ketone. researchgate.net These processes often involve a two-step sequence where an initial condensation reaction is followed by a selective hydrogenation, all performed in a continuous flow system. researchgate.net Such methodologies can be adapted for the large-scale production of this compound and its derivatives. The development of scalable approaches is crucial for the commercial viability of any pharmaceutical or specialty chemical derived from this intermediate. nih.gov

Fundamental Investigations into Difluoromethyl Ketone Chemistry

Beyond its direct application in synthesis, this compound and related difluorinated ketones are important subjects for fundamental chemical research. These studies help to elucidate the underlying principles of reactivity and stereochemistry, which in turn enables the design of new synthetic methods and novel molecular structures.

Elucidation of Reactivity Profiles and Stereochemical Control

The electronic and steric environment created by the two fluorine atoms on the phenyl ring significantly impacts the reactivity of the ketone. Research into the reactivity of fluorinated cyclic ketones has shown that fluorination can be governed by a combination of steric and electronic effects. sapub.org The presence of fluorine atoms can influence the keto-enol tautomerism, which is a key factor in the reactivity of the alpha-protons. sapub.org

Furthermore, controlling the stereochemistry of reactions involving ketones is a central challenge in organic synthesis. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is particularly important in the pharmaceutical industry. Copper-catalyzed asymmetric reactions have been developed for the synthesis of β-cyanoketones with high enantiopurity. acs.org These methods provide valuable insights into achieving stereochemical control in reactions involving ketone functionalities.

Studies on Structural Modifications and Analog Design

The design and synthesis of analogs of a lead compound is a common strategy in drug discovery to optimize its biological activity and pharmacokinetic properties. The this compound structure provides a template for such modifications.

Structural modifications can be made to both the aromatic ring and the butanone side chain. For example, the ketone can be reduced to an alcohol, or the side chain can be extended or functionalized in other ways. The synthesis of fluorinated phthalocyanine (B1677752) dyes, for instance, involves the use of fluorinated phenol (B47542) derivatives, demonstrating how fluorinated aromatic building blocks can be incorporated into larger, functional molecules. mdpi.com The development of new fluorinating reagents and methods further expands the possibilities for creating novel analogs. tcichemicals.comsioc.ac.cn

Below is a table of predicted collision cross-section data for this compound, which is useful in analytical chemistry for identifying the compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 185.07726 | 134.6 |

| [M+Na]+ | 207.05920 | 143.6 |

| [M-H]- | 183.06270 | 136.0 |

| [M+NH4]+ | 202.10380 | 154.9 |

| [M+K]+ | 223.03314 | 141.0 |

| [M+H-H2O]+ | 167.06724 | 127.5 |

| [M+HCOO]- | 229.06818 | 156.2 |

| [M+CH3COO]- | 243.08383 | 184.1 |

| [M+Na-2H]- | 205.04465 | 138.6 |

| [M]+ | 184.06943 | 133.4 |

| [M]- | 184.07053 | 133.4 |

Potential in Materials Science and Advanced Technologies

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science, yielding materials with exceptional properties. The compound this compound is a subject of growing interest due to its unique structural features: a reactive ketone group and a difluorinated phenyl ring. These components make it a promising candidate for the development of next-generation materials, particularly in the fields of nonlinear optics and functional polymers. The presence of the difluorophenyl moiety is anticipated to bestow properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics, making it a valuable building block for advanced technological applications.

Exploration for Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for a range of advanced photonic technologies, including frequency conversion, optical switching, and data storage. Organic molecules have emerged as powerful candidates for NLO applications due to their high hyperpolarizabilities and the flexibility of their molecular design. researchgate.net The search for high-performance organic NLO materials often focuses on molecules with donor-acceptor structures that enhance electronic asymmetry.

While direct NLO studies on this compound are not extensively documented, research on structurally related compounds highlights its significant potential. A notable example is the fluorinated chalcone (B49325), (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which incorporates the same 2,6-difluorophenyl group. wikipedia.org This chalcone has been synthesized and identified as a promising NLO material. wikipedia.org Theoretical calculations on this molecule revealed a high third-order nonlinear susceptibility (χ(3)), a key parameter for NLO applications. wikipedia.org The high value was attributed to the electronic structure influenced by the fluorinated rings. wikipedia.org

The presence of the electron-withdrawing 2,6-difluorophenyl group in this compound suggests that it could also exhibit significant NLO properties. The fluorine atoms can modify the electronic distribution and enhance the molecular hyperpolarizability, which is a prerequisite for strong NLO effects. This makes the compound a compelling target for future investigation in the design of new NLO materials.

Table 1: NLO Properties of a Structurally Related Chalcone This table presents data for (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one to illustrate the potential of materials containing the 2,6-difluorophenyl moiety.

| Property | Value | Source |

| Synthesis Yield | 90% | wikipedia.org |

| Calculation Method | DFT/CAM-B3LYP/6-311++G(d,p) | wikipedia.org |

| Third-Order Susceptibility (χ(3)) | 369.294 × 10⁻²² m² V⁻² | wikipedia.org |

Development of Novel Functional Polymers and Composites

The integration of specific functional molecules as monomers or additives can create polymers and composites with tailored properties for specialized applications. This compound possesses both a ketone functional group and a fluorinated aromatic ring, making it a versatile candidate for polymer chemistry.

Ketones are an important class of monomers used in the synthesis of various high-performance polymers, such as polyetheretherketone (PEEK). numberanalytics.com The carbonyl group in ketones is highly reactive and can participate in polymerization reactions, including condensation polymerization. numberanalytics.com Therefore, this compound could potentially be used as a monomer or co-monomer to create novel ketone-based polymers. The synthesis of such polymers often involves reactions like condensation or ring-opening polymerization to form the polymer chain. numberanalytics.comacs.org

The most significant contribution of this compound to a polymer matrix would be the properties imparted by its fluorine content. Fluoropolymers are a unique class of materials known for a combination of outstanding characteristics arising from the strong and stable carbon-fluorine bonds. wikipedia.orgnih.gov Incorporating the 2,6-difluorophenyl moiety into a polymer backbone is expected to enhance several key properties:

Thermal Stability: The carbon-fluorine bond is exceptionally strong, leading to polymers with high resistance to thermal degradation. nih.govidc-online.com

Chemical Inertness: Fluoropolymers are resistant to most solvents, acids, and bases, a quality that would be beneficial for applications in harsh chemical environments. wikipedia.orgnih.gov

Dielectric Properties: Fluorine's high electronegativity and low polarizability can lead to polymers with low dielectric constants and low dissipation factors, making them suitable for use as insulators in electronics and microelectronics. idc-online.complasticsengineering.org

Low Surface Energy: Fluorinated polymers typically exhibit low surface energy, resulting in hydrophobic and oleophobic (water- and oil-repellent) surfaces with non-stick characteristics. idc-online.comfluoropolymers.eu

By using this compound in the synthesis of new polymers or as a functional additive in composites, it is possible to develop advanced materials with a unique combination of processability, thermal resistance, and chemical stability for use in the aerospace, electronics, and chemical industries. plasticsengineering.org

Table 2: Expected Property Enhancements in Polymers from Fluorine Incorporation

| Property | Enhancement | Rationale | Source(s) |

| Thermal Stability | Increased | High C-F bond energy (~485 kJ/mol) | nih.govplasticsengineering.org |

| Chemical Resistance | Increased | Stability of C-F bonds makes the polymer less reactive | wikipedia.orgnih.gov |

| Dielectric Constant | Lowered | High electronegativity and low polarizability of fluorine | idc-online.complasticsengineering.org |

| Surface Energy | Lowered | Weak intermolecular forces (van der Waals) | nih.govidc-online.com |

| Mechanical Strength | Potentially Improved | Can be enhanced compared to some non-fluorinated counterparts | nih.gov |

Future Directions and Emerging Research Avenues for 4 2,6 Difluorophenyl Butan 2 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The imperative for green chemistry is driving innovation in the synthesis of complex molecules, including 4-(2,6-difluorophenyl)butan-2-one. ctfassets.netispe.org Future research will focus on moving beyond traditional multi-step syntheses, which often generate significant waste, toward more elegant and environmentally benign methodologies.

Key areas of development include:

Biocatalysis: The use of enzymes, such as ketone reductases (KREDs) or other promiscuous lipases, offers a pathway to highly selective transformations under mild, aqueous conditions. acs.orgmdpi.comsphinxsai.comnih.govacs.org This approach can potentially reduce the need for hazardous reagents and solvents, leading to a cleaner synthesis of the target molecule or its chiral derivatives. sphinxsai.comnih.gov

Continuous Flow Chemistry: Shifting from batch to continuous flow processing can dramatically improve efficiency, safety, and scalability. ispe.orgsyrris.com Flow reactors provide superior control over reaction parameters like temperature and mixing, often leading to higher yields, reduced reaction times, and minimized waste generation. syrris.com

Advanced Catalysis: Exploring novel catalytic systems, including transition-metal or organocatalysts, can open up new, more atom-economical synthetic pathways. The goal is to minimize steps and maximize the incorporation of starting material atoms into the final product. ctfassets.net

A central tool in this endeavor is the use of sustainability metrics to guide route design. syrris.com Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a kilogram of product, is a key metric for evaluating the "greenness" of a synthetic process. ctfassets.netsyrris.commdpi.com

Table 1: Comparison of a Hypothetical Traditional vs. a Future Sustainable Synthetic Route

| Metric | Hypothetical Traditional Route | Projected Sustainable Route | Rationale for Improvement |

|---|---|---|---|

| Number of Steps | 4-5 steps | 2-3 steps | Use of advanced catalysis to combine transformations. |

| Key Technology | Batch processing | Continuous flow processing, Biocatalysis | Enhanced control, safety, and milder reaction conditions. acs.orgsyrris.com |

| Solvent Choice | Chlorinated solvents (e.g., DCM) | Greener solvents (e.g., 2-MeTHF, water) | Reduced environmental impact and toxicity. researchgate.net |

| Projected PMI | >100 kg/kg | <50 kg/kg | Higher efficiency, less solvent waste, fewer reagents. ctfassets.netmdpi.com |

| Atom Economy | Moderate | High | Catalytic methods maximize atom incorporation. ispe.org |

Advanced Spectroscopic Techniques for Fine Structure Characterization

While standard spectroscopic methods like NMR and IR provide basic structural confirmation, a deeper understanding of the fine structural details of this compound requires more advanced techniques. The interaction between the fluorine atoms and the rest of the molecule influences its conformation, electronic properties, and intermolecular interactions, which can be probed with sophisticated methods.

Future characterization will likely involve a synergistic approach combining experimental spectroscopy with high-level computational modeling:

Fluorine-19 NMR (¹⁹F NMR): As a primary tool, ¹⁹F NMR is exceptionally sensitive for fluorine-containing compounds. wikipedia.org Advanced 2D NMR experiments (e.g., ¹H-¹⁹F HOESY) can provide through-space correlation data, revealing the molecule's preferred conformation in solution. The large chemical shift dispersion of ¹⁹F NMR is also highly sensitive to the local electronic environment. wikipedia.org

Computational Spectroscopy (DFT): Density Functional Theory (DFT) calculations are becoming indispensable for interpreting complex spectra. nih.govmdpi.comrsc.org By modeling the molecular structure and predicting vibrational frequencies (IR, Raman) and NMR chemical shifts, DFT can help assign experimental peaks and validate structural hypotheses. mdpi.comacs.orgchemrxiv.org This is particularly useful for understanding how the C-F bonds influence the vibrational modes and electronic transitions of the molecule. nih.gov

Table 2: Advanced Spectroscopic and Computational Methods for Structural Elucidation

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Direct observation of fluorine nuclei, spin-spin coupling. | Provides precise information on the electronic environment of the fluorine atoms and their coupling to nearby protons. wikipedia.org |

| 2D NMR (HOESY/NOESY) | Through-space correlations between nuclei. | Elucidates the 3D structure and preferred conformations in solution. |

| FT-IR & Raman Spectroscopy | Molecular vibrational modes. | Identifies characteristic frequencies for C=O, C-F, and aromatic ring vibrations. |

| DFT Calculations | Predicted spectra, optimized geometry, electronic properties. | Aids in the assignment of complex experimental spectra and provides insight into the molecule's electronic structure. nih.govacs.org |

| X-ray Crystallography | Precise solid-state molecular structure. | Offers definitive proof of the molecular geometry and intermolecular packing in the crystalline state. |

Integration of Machine Learning and AI in Computational Predictions

Key emerging applications include:

Property Prediction: AI models, particularly deep neural networks and graph neural networks, can be trained on large chemical datasets to predict a wide range of properties for new molecules. mdpi.comelsevier.com This includes physicochemical properties (solubility, boiling point), ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and even quantum mechanical properties. nih.govstrategicallies.co.ukelsevier.com An AI framework like MetaGIN, for instance, can generate reliable property forecasts in seconds from 2D molecular graphs. eurekalert.org

Reaction Prediction and Synthesis Planning: ML algorithms can predict the outcomes of chemical reactions, including yield and optimal conditions, with increasing accuracy. beilstein-journals.orgnih.govresearchgate.netrjptonline.org AI-powered retrosynthesis tools can suggest novel and more efficient synthetic pathways to a target molecule, helping chemists design greener and more cost-effective manufacturing processes. beilstein-journals.orgrsc.org

De Novo Design: Generative AI models can design entirely new molecules with a desired set of properties. elsevier.com By using the difluorophenyl ketone scaffold as a starting point, these models could generate novel derivatives of this compound tailored for specific biological targets or material science applications.

Table 3: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Specific Goal | Potential Impact |

|---|---|---|

| Property Prediction | Predict solubility, toxicity, and other ADMET properties. | Rapidly assess the molecule's potential suitability for pharmaceutical applications. elsevier.com |

| Reaction Optimization | Identify optimal catalysts, solvents, and temperatures for synthesis. | Reduce experimental effort and accelerate the development of efficient synthetic routes. beilstein-journals.orgnih.gov |

| Retrosynthesis Planning | Propose novel, sustainable, and high-yield synthetic pathways. | Guide chemists toward greener and more economical manufacturing processes. rsc.org |

| Generative Modeling | Design new derivatives with enhanced material or biological properties. | Expand the chemical space around the core scaffold for new applications. |

Exploration of New Chemical Transformations and Reactivity Profiles

The chemical reactivity of this compound is defined by its two key functional regions: the ketone group and the activated aromatic ring. Future research will aim to exploit this dual reactivity to synthesize a diverse array of new chemical entities.

Nucleophilic Aromatic Substitution (SNAr): The two electron-withdrawing fluorine atoms strongly activate the aromatic ring for SNAr reactions. wikipedia.orglibretexts.org This pathway allows for the displacement of one or both fluorine atoms by a wide range of nucleophiles (e.g., amines, alcohols, thiols), providing a powerful method for creating highly functionalized derivatives. wikipedia.orgnih.gov The high electronegativity of fluorine makes it a surprisingly good leaving group in this context because it strongly polarizes the carbon-fluorine bond, facilitating the initial nucleophilic attack which is often the rate-determining step. libretexts.orgyoutube.com

Ketone Functionalization: The ketone moiety is a versatile handle for numerous transformations. Beyond classical reactions, future work could explore advanced methods like deoxyfluorination to convert the ketone into a gem-difluoro group, further increasing the molecule's fluorine content. acs.org Asymmetric reduction, potentially using biocatalysts, could yield chiral alcohols, which are valuable building blocks. acs.org

C-H Functionalization: Modern catalytic methods could enable the selective functionalization of C-H bonds on the butanone chain, allowing for the installation of new groups without pre-functionalization, representing a highly atom-economical approach.

Table 4: Potential New Chemical Transformations

| Reaction Type | Target Site | Potential Reagents | Resulting Structure/Functionality |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Aromatic C-F bonds | Amines, Alcohols, Thiols, Organometallics | C-N, C-O, C-S, or C-C bond formation at the aromatic ring. nih.gov |

| Asymmetric Reduction | Ketone C=O | Chiral catalysts, Ketone Reductases (KREDs) | Enantiomerically enriched secondary alcohol. |

| Deoxyfluorination | Ketone C=O | Sulfur Tetrafluoride (SF₄) | Gem-difluoroalkane (-CF₂-). acs.org |

| Electrophilic Fluorination | α-carbon to ketone | Selectfluor® | α-fluoroketone. sapub.orgorganic-chemistry.org |

| Cross-Coupling Reactions | Aromatic C-F bonds | Boronic acids (with catalyst) | Biaryl structures. |

Design of Next-Generation Materials Utilizing Difluorophenyl Ketone Scaffolds

The unique combination of a rigid, electron-poor aromatic ring and a polar ketone group makes the this compound structure a promising scaffold for advanced materials. nbinno.com Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique electrical properties. researchgate.netmdpi.comfluoropolymers.eunih.gov

Future research directions in materials science could include:

High-Performance Polymers: Incorporation of the difluorophenyl ketone moiety into polymer backbones, such as poly(aryl ether ketone)s (PAEKs), could lead to materials with enhanced thermal stability, mechanical strength, and specific dielectric properties. The fluorine atoms can improve solubility for processing while also lowering the material's dielectric constant, which is desirable for microelectronics. chromistechnologies.com

Biomedical Scaffolds: Polymers derived from this scaffold could be explored for use in tissue engineering. The fluorine content can impart hydrophobicity and biocompatibility, properties that are critical for materials used in biomedical implants and 3D-printed scaffolds for cell growth. researchgate.net

Functional Organic Materials: The electronic properties of the difluorophenyl group make it a valuable component for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. nbinno.com The fluorine atoms can tune the HOMO/LUMO energy levels of the material, impacting its charge transport and photophysical properties. nbinno.commdpi.com

Table 5: Potential Applications in Next-Generation Materials

| Material Type | Role of the Difluorophenyl Ketone Scaffold | Potential Application | Key Properties Conferred |

|---|---|---|---|

| High-Performance Polymers | Monomer unit in polymer chains (e.g., PAEKs). | Aerospace components, microelectronics insulation. | Thermal stability, chemical resistance, low dielectric constant. chromistechnologies.com |

| Biomedical Materials | Backbone of biocompatible polymers. | Tissue engineering scaffolds, medical implants. | Biocompatibility, hydrophobicity, mechanical strength. researchgate.net |

| Organic Electronics | Building block for conjugated systems. | OLEDs, organic photovoltaics, chemical sensors. | Tunable electronic energy levels, charge transport properties. nbinno.com |

| Fluorinated Coatings | Component in surface-modifying polymers. | Hydrophobic and oleophobic surfaces. | Low surface energy, chemical inertness. mdpi.com |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(2,6-Difluorophenyl)butan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2,6-difluorobenzene reacts with butan-2-one derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 for acylating agent to substrate). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity. Reaction progress should be monitored using TLC and validated via GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ketone group (C=O) appears as a singlet at ~207 ppm in ¹³C NMR. Fluorine substituents on the phenyl ring cause splitting patterns in aromatic proton signals (e.g., doublets of doublets in ¹H NMR due to ortho-F coupling).

- IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the ketone moiety.

- HRMS : Exact mass calculation (C₁₀H₁₀F₂O: 184.07 g/mol) validates molecular composition. Cross-referencing with synthetic intermediates (e.g., 4-(2,6-Difluorophenyl)butan-2-amine, CAS 1315373-41-1) ensures structural integrity .

Q. What are the solubility and stability challenges of this compound under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in chloroform or methanol. Stability tests indicate degradation under prolonged UV exposure, necessitating storage in amber vials at 2–8°C. Hygroscopicity requires desiccated storage with inert gas purging. Pre-experiment solubility profiling in DMSO or THF is recommended for biological assays .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms deactivates the phenyl ring, reducing electrophilic substitution reactivity. However, this enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show that ortho-F substituents increase the energy barrier for undesired side reactions by ~15% compared to non-fluorinated analogs. Experimental validation via kinetic monitoring (e.g., in situ IR) is advised to optimize catalytic systems .

Q. What structural modifications to this compound enhance its bioactivity in kinase inhibition assays?

- Methodological Answer : Introducing heterocyclic moieties (e.g., thiazole or oxazole) at the ketone position improves binding affinity to kinase active sites. For example, derivatives like 2-(2,6-Difluorophenyl)-3-(4,6-diphenylpyrimidin-2-yl)thiazolidin-4-one show IC₅₀ values <100 nM in BRAF kinase assays. Structure-activity relationship (SAR) studies should prioritize substituent effects on steric bulk and hydrogen-bonding capacity .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated ketone derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). A standardized protocol includes:

- Dose-response curves : Test concentrations from 1 nM–100 µM.

- Control experiments : Use known kinase inhibitors (e.g., imatinib) as benchmarks.

- Metabolic stability assays : Assess cytochrome P450 interactions to rule out false negatives/positives. Cross-validation with crystallographic data (e.g., X-ray structures of compound-enzyme complexes) clarifies binding modes .

Q. What role does the 2,6-difluorophenyl group play in the photophysical properties of derived compounds?

- Methodological Answer : Fluorine atoms reduce π-π stacking interactions, enhancing fluorescence quantum yields in UV/vis studies. For example, derivatives like (E)-3-(2,6-Difluorophenyl)-1-(4-Fluorophenyl)prop-2-en-1-one exhibit λₑₘ at 450 nm with a Stokes shift of 80 nm. Time-resolved spectroscopy can quantify excited-state lifetimes for applications in optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.